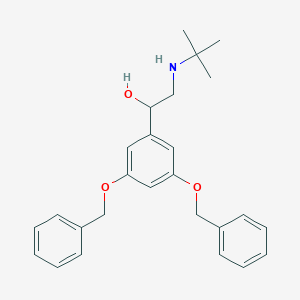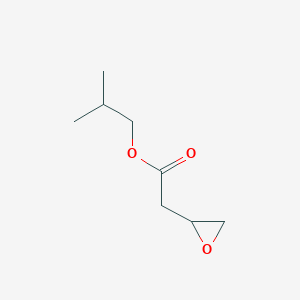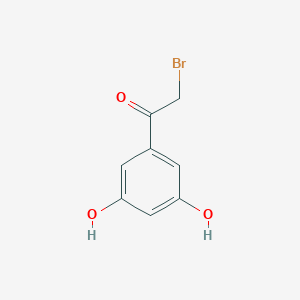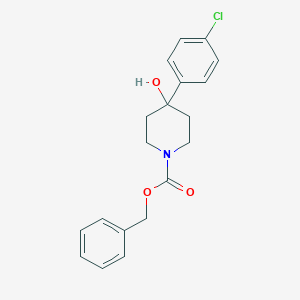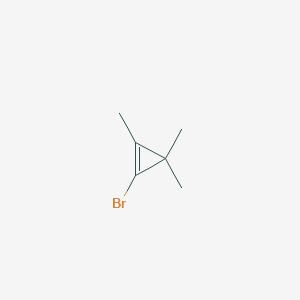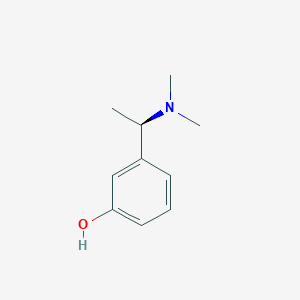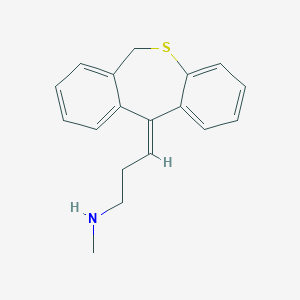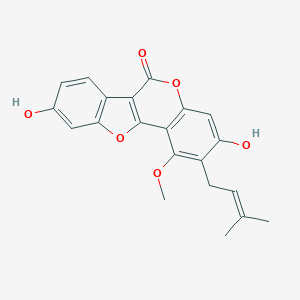
1-甲基-3-苯基哌嗪
概述
描述
1-Methyl-3-phenylpiperazine is a chemical compound that falls within the broader class of phenylpiperazine derivatives. This molecule is of significant interest due to its versatile scaffold utilized in medicinal chemistry. The compound is part of a family that has seen several of its derivatives reach late-stage clinical trials for treating CNS disorders, underscoring its potential "druglikeness" and versatility for various therapeutic applications beyond its initial CNS focus (Maia, Tesch, & Fraga, 2012).
Synthesis Analysis
The synthesis of 1-Methyl-3-phenylpiperazine and its derivatives involves various chemical reactions, including N-dealkylation, which is a common metabolic pathway for arylpiperazine derivatives. This process is crucial for the transformation of these compounds within biological systems, leading to metabolites with diverse pharmacological activities. The metabolic pathway includes CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, highlighting the complex interplay between synthetic chemistry and metabolic transformations in determining the pharmacokinetics and pharmacodynamics of these compounds (Caccia, 2007).
Molecular Structure Analysis
The molecular structure of 1-Methyl-3-phenylpiperazine features a phenylpiperazine backbone, a common structural motif associated with a variety of biological activities. This structural element's versatility enables the derivation of numerous compounds with potential therapeutic applications across different disease states. The molecular skeleton's appropriate substitution allows for pharmacokinetic and pharmacodynamic enhancements valuable in several therapeutic areas (Maia, Tesch, & Fraga, 2012).
Chemical Reactions and Properties
1-Methyl-3-phenylpiperazine undergoes a variety of chemical reactions that modify its pharmacological profile. The N-dealkylation process, for instance, produces 1-aryl-piperazine metabolites with different affinities for neurotransmitter receptors. These metabolites significantly impact the parent compound's therapeutic effects, demonstrating the critical role of chemical transformations in the development and optimization of pharmacologically active agents (Caccia, 2007).
科学研究应用
已研究了像 1-甲基-3-苯基哌嗪这样的芳基哌嗪作为 II/III 类抗心律失常剂的潜力。一种特定的化合物,芳基哌嗪 7a,表现出 β1 选择性和比索他洛尔更大的效力,可预防不同犬模型中的心律失常(Phillips 等,1992)。
苯基哌嗪衍生物,包括 1-甲基-3-苯基哌嗪的变体,已被探索作为肠渗透增强剂。这些化合物与 1-苯基哌嗪相比毒性较低,表明它们在增强药物吸收方面的潜力(Fein, Lamson, & Whitehead, 2017)。
苯基哌嗪的衍生物,包括 1-甲基-3-苯基哌嗪,已证明对血清素受体具有很高的亲和力。一项研究确定了苯基哌嗪乙内酰脲衍生物中最具选择性的 5-HT7 配体(Handzlik 等,2014)。
包括 1-甲基-3-苯基哌嗪结构在内的 N-苯基哌嗪衍生物已在不同的治疗领域显示出潜力。这些化合物中分子骨架的适当取代突出了它们被低估的治疗潜力(Maia, Tesch, & Fraga, 2012)。
一些苯基哌嗪化合物已显示出作为强效且选择性的 α1-肾上腺素受体拮抗剂和抗高血压剂的潜力,表明其可能的临床开发(Chern 等,1993)。
1-甲基-3-苯基哌嗪的制备方法得到改进,提高了生产质量和效率,使其适用于工业生产(赵华,2012)。
作用机制
Mode of Action
It is suggested that it may affect the central and autonomic nervous systems .
Biochemical Pathways
It is suggested that it may influence the blood pressure and smooth muscle .
Action Environment
It is recommended to store the compound in a dry, cool, and well-ventilated place under an inert atmosphere
安全和危害
1-Methyl-3-phenylpiperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye damage. It is harmful if swallowed or in contact with skin . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
未来方向
属性
IUPAC Name |
1-methyl-3-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMBVBDXXYXPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967157 | |
| Record name | 1-Methyl-3-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-phenylpiperazine | |
CAS RN |
5271-27-2 | |
| Record name | 1-Methyl-3-phenylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5271-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-1-methylpiperazine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005271272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-phenyl-1-piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Piperazine, 1-methyl-3-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL-3-PHENYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZO535841F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



